2,7-Dimethyl-1,8-naphthyridine

描述

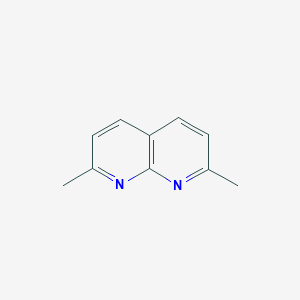

2,7-Dimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, with methyl groups attached at positions 2 and 7

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction proceeds through a series of steps, including oxidation and deprotection, to yield the desired product . The reaction conditions often involve the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

化学反应分析

Nucleophilic and Electrophilic Reactions

The nitrogen atoms in the naphthyridine ring participate in nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions. For example:

-

Methylation : Reaction with methyl lithium (CH₃Li) in diethyl ether at -78°C yields substituted derivatives via nucleophilic addition. Subsequent oxidation with KMnO₄ produces oxidized intermediates (75% yield) .

-

Chlorination : Electrophilic chlorination at the 4-position of this compound occurs under mild conditions, enabling further functionalization (e.g., methoxylation) .

Table 1: Key Electrophilic/Nucleophilic Reactions

Oxidation Reactions

The methyl groups at positions 2 and 7 undergo selective oxidation:

-

Aldehyde Formation : Treatment with selenium dioxide (SeO₂) in dioxane oxidizes the 7-methyl group to a carboxaldehyde, yielding 2-amino-1,8-naphthyridine-7-carboxaldehyde (85% yield) .

-

Carboxylic Acid Derivatives : Further oxidation of the aldehyde group produces carboxylic acids or esters, critical for synthesizing bioactive analogs .

Condensation and Functional Group Transformations

The compound serves as a precursor for Schiff bases and hydrazine derivatives:

-

Schiff Base Synthesis : Reaction with carbonyl compounds (e.g., aldehydes/ketones) forms imine-linked derivatives. For example, condensation with 4-nitrobenzaldehyde produces a Schiff base with antimicrobial activity .

-

Hydrazine Derivatives : Reaction with hydrazine hydrate yields 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine, a versatile intermediate for anticancer agents .

Table 2: Condensation Reactions

| Starting Material | Reagent | Product | Application | Yield | Source |

|---|---|---|---|---|---|

| This compound | 4-Nitrobenzaldehyde | Schiff base | Antibacterial | 78% | |

| 4-Chloro derivative | NH₂NH₂·H₂O | 4-Hydrazinyl derivative | Anticancer | 90% |

Biological Activity-Driven Reactions

Derivatives of this compound exhibit mechanisms tied to enzyme inhibition:

-

DNA Gyrase Inhibition : Amino-substituted analogs disrupt bacterial DNA replication, showing IC₅₀ values < 10 µM against E. coli .

-

Kinase Modulation : Methoxy- and aldehyde-functionalized derivatives act as EGFR inhibitors (IC₅₀: 2–5 µM) .

Structural and Mechanistic Insights

-

Planarity : X-ray crystallography confirms near-planar geometry (dihedral angle: 0.42°), enhancing π-π stacking in supramolecular assemblies .

-

Intermolecular Interactions : C–H···N hydrogen bonds and C–H···π interactions stabilize crystal structures .

This compound’s versatility in nucleophilic/electrophilic reactions, oxidation, and condensation underpins its utility in medicinal chemistry and materials science. Continued exploration of its reactivity promises novel derivatives with enhanced bioactivity and functional properties.

科学研究应用

Medicinal Applications

Antibacterial Properties

Research has indicated that 1,8-naphthyridine derivatives, including 2,7-dimethyl-1,8-naphthyridine, exhibit significant antibacterial activity. A study highlighted the effectiveness of naphthyridine compounds against various bacterial strains, making them candidates for developing new antibacterial agents .

Anticancer Activity

Recent investigations have demonstrated that derivatives of this compound possess cytotoxic effects against HepG2 liver cancer cells. In a comparative analysis with doxorubicin (a standard chemotherapy drug), certain synthesized compounds showed promising inhibitory effects on cell growth, with IC₅₀ values indicating high potency .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Naphthyridine derivatives have been noted for their ability to reduce inflammation in various biological models, suggesting potential therapeutic roles in inflammatory diseases .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. It has been shown to form complexes with transition metals such as copper and zinc, acting as either monodentate or bidentate ligands. This property is crucial for applications in catalysis and materials science .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including ultrasound-assisted techniques which enhance reaction rates and yields compared to traditional methods . The compound's stability under different conditions makes it suitable for further chemical modifications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several naphthyridine derivatives on HepG2 cell lines. The results indicated that specific modifications of the this compound structure significantly enhanced its anticancer activity compared to standard treatments .

Case Study 2: Coordination Complexes

Research involving the synthesis of metal complexes with this compound demonstrated its effectiveness as a ligand in coordination chemistry. The resulting complexes exhibited unique catalytic properties that could be harnessed for industrial applications .

作用机制

The mechanism of action of 2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with the DNA segment of topoisomerase II, forming hydrogen bonds with amino acid residues at the binding site . This interaction inhibits the enzyme’s activity, leading to the suppression of cancer cell proliferation.

相似化合物的比较

- 2,7-Diamino-1,8-naphthyridine

- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine

- 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde

Uniqueness: 2,7-Dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase II sets it apart from other naphthyridine derivatives .

生物活性

2,7-Dimethyl-1,8-naphthyridine is a member of the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections detail the biological activities of this compound based on recent studies and findings.

Anticancer Activity

Research has demonstrated that this compound derivatives possess notable anticancer properties. A study synthesized a series of Schiff's base derivatives of this compound and evaluated their cytotoxicity against liver cancer cell lines (HepG2). The most active derivative showed an IC50 value of 3.2 µg/mL , indicating significant potency against cancer cells . Additionally, another investigation highlighted that certain derivatives exhibited cytotoxic effects comparable to doxorubicin across multiple cancer cell lines, with specific compounds inducing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The naphthyridine scaffold is known for its broad-spectrum antimicrobial properties. Compounds derived from 1,8-naphthyridine have shown efficacy against various bacterial strains and fungi. For instance, derivatives have been tested for their ability to inhibit the growth of gram-negative bacteria and have demonstrated promising results in treating infections .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory and analgesic activities. Studies suggest that certain derivatives can modulate inflammatory pathways and reduce pain responses in animal models. This positions them as potential candidates for the development of new anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound derivatives are varied:

- Topoisomerase Inhibition : Some derivatives act by inhibiting topoisomerase II enzymes, which are crucial for DNA replication in cancer cells .

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest at specific phases (e.g., G2/M), leading to increased apoptosis in cancer cells .

- Antioxidant Activity : The presence of methyl groups in the structure may enhance the antioxidant properties of these compounds, contributing to their protective effects against oxidative stress .

Summary Table of Biological Activities

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Liver Cancer Treatment : A study focused on liver cancer cell lines demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis through targeted mechanisms involving topoisomerase inhibition and oxidative stress modulation .

- Infection Control : Clinical evaluations have shown that naphthyridine derivatives can effectively treat infections caused by resistant bacterial strains, showcasing their potential as new antimicrobial agents in therapeutic applications .

属性

IUPAC Name |

2,7-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOPVBBXMWVCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344048 | |

| Record name | 2,7-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14903-78-7 | |

| Record name | 2,7-Dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。